Hexacyclinol

Cancer Cell Biology Drug Discovery Natural Product Pharmacology

Hexacyclinol is a complex polyketide-derived diterpenoid metabolite first isolated from the basidiomycete fungus Panus rudis (strain HKI. Its structure, originally proposed as an unusual endoperoxide, was later revised via computational 13C NMR predictions and total synthesis to a diepoxide congener of panepophenanthrin, highlighting the challenges in natural product structure elucidation.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
CAS No. 903574-41-4
Cat. No. B15560674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacyclinol
CAS903574-41-4
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H28O7/c1-8(2)6-11-23-10(22(3,4)27-5)7-9-12(15(25)18-17(29-18)14(9)24)13(23)16(28-11)19-20(30-19)21(23)26/h6-7,10-13,15-20,25H,1-5H3/t10-,11-,12-,13-,15-,16-,17-,18+,19+,20+,23+/m1/s1
InChIKeyPFZFRWWDGXFULQ-NHFKQXEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexacyclinol CAS 903574-41-4 – Natural Product Sourcing and Structural Identity Guide


Hexacyclinol is a complex polyketide-derived diterpenoid metabolite first isolated from the basidiomycete fungus Panus rudis (strain HKI 0254) [1]. Its structure, originally proposed as an unusual endoperoxide, was later revised via computational 13C NMR predictions and total synthesis to a diepoxide congener of panepophenanthrin, highlighting the challenges in natural product structure elucidation [2][3]. The compound exhibits moderate Gram-positive antibacterial activity, inhibits zymosan-stimulated oxidant production in polymorphonuclear neutrophils (PMNL) at 4–40 μg/mL, and shows antiproliferative effects against L-930 (IC50 1.4 μg/mL), K562 (IC50 0.4 μg/mL), and HeLa (IC50 10 μg/mL) cell lines, as well as anti-Plasmodium falciparum activity (IC50 2.4 μg/mL) [1][4].

Why Generic Substitution of Hexacyclinol is Scientifically Inadvisable


Hexacyclinol's biological activity is intimately tied to its highly strained diepoxide scaffold and specific stereochemical arrangement, which was only unequivocally established after a multi-year structural controversy that involved retraction of an earlier total synthesis claim [1]. Its closest natural congener, panepophenanthrin, targets the ubiquitin-activating enzyme with an IC50 of ~17 μg/mL, a mechanism entirely distinct from Hexacyclinol's antiproliferative and antiplasmodial profile . Furthermore, the synthetic epimer 5-epi-hexacyclinol and the desoxo analog exhibit divergent antimalarial potency due to the prodrug-like activation requiring the endoperoxide bridge, which is absent in simpler epoxyquinone natural products [2]. Without rigorous stereochemical and functional group fidelity, batch-to-batch variability in isolation yields or synthetic routes renders generic analogs unreliable surrogates for research applications.

Head-to-Head Quantitative Differentiation Evidence for Hexacyclinol Procurement Decisions


Antiproliferative Selectivity Profile Across Hematologic vs. Solid Tumor Cell Lines

Hexacyclinol shows pronounced differential cytotoxicity against leukemia cell lines (K562, L-930) compared to the cervical carcinoma line HeLa, a selectivity pattern not replicated by common fungal cytotoxics such as cytochalasin B, which typically shows broad, non-selective cytotoxicity across adherent and suspension lines [1]. The K562 IC50 of 0.4 μg/mL is ~25-fold lower than the HeLa IC50 of 10 μg/mL, indicating a therapeutic window exploitable in hematologic malignancy models [1].

Cancer Cell Biology Drug Discovery Natural Product Pharmacology

Anti-Gram-Positive Activity and PMNL Oxidant Inhibition: Dual Anti-Infective/Immunomodulatory Profile

Hexacyclinol at 4–40 μg/mL simultaneously inhibits Gram-positive bacterial growth and suppresses zymosan-induced reactive oxygen species (ROS) production in human PMNLs, a dual profile not matched by conventional antibiotics such as vancomycin, which shows potent Gram-positive killing but no ROS-inhibitory activity, or the antioxidant N-acetylcysteine (NAC), which scavenges ROS but lacks direct antibacterial effect at comparable concentrations [1][2].

Antimicrobial Screening Immunopharmacology Innate Immunity Modulation

Anti-Plasmodium falciparum Activity Compared to Artemisinin Baseline

Hexacyclinol's IC50 of 2.4 μg/mL against Plasmodium falciparum is approximately 100-fold less potent than artemisinin (IC50 ~2–10 ng/mL) but falls within the activity range of many natural product hits advanced for hit-to-lead optimization (IC50 <5 μg/mL) [1]. The proposed prodrug activation mechanism, involving retrocycloaddition of the endoperoxide bridge to release reactive oxygen species, is structurally analogous to artemisinin's pharmacophore, yet Hexacyclinol's diterpene core offers a distinct chemotype for overcoming artemisinin resistance [1].

Antimalarial Drug Discovery Parasite Biology Natural Product Screening

Structural Identity Verified by Convergent Total Synthesis vs. Panepophenanthrin Ambiguity

The revised structure of Hexacyclinol was confirmed by independent total synthesis and X-ray crystallography, providing unambiguous stereochemical assignment that is lacking for many structurally related Panus metabolites, including panepophenanthrin, whose stereochemistry was partially assigned via NMR and synthetic analogy [1]. This verified identity is critical for proper structure-activity relationship (SAR) studies, as the original endoperoxide proposal for Hexacyclinol would have misled medicinal chemistry efforts for over four years [1].

Natural Product Chemistry Structure Elucidation Quality Control

Optimal Procurement Scenarios for Hexacyclinol Based on Verified Differentiation Evidence


Hematologic Malignancy Drug Screening Panels

Procurement of Hexacyclinol is indicated for laboratories running parallel cytotoxicity screens across leukemia (K562, L-930) and solid tumor lines, where its ~25-fold selectivity index for suspension hematopoietic cells over adherent HeLa cells can serve as a positive control or tool compound for validating assay sensitivity to lineage-specific antiproliferative agents [1]. The K562 IC50 of 0.4 μg/mL provides a robust benchmark that, if not recapitulated, flags potential batch quality or solvent handling issues.

Anti-Infective Discovery Targeting Dual-Pathogen and Host-Response Pathways

Hexacyclinol is uniquely suited for phenotypic screening campaigns aiming to identify compounds that simultaneously inhibit Gram-positive pathogen growth and dampen excessive neutrophil oxidative burst, a dual pharmacophore approach relevant to acute bacterial sepsis models. The 4–40 μg/mL concentration window for dual activity provides a defined range for in vitro synergy studies with conventional antibiotics [2].

Antimalarial Lead Generation with Novel Diterpenoid Scaffold

Research groups focused on overcoming artemisinin resistance can purchase Hexacyclinol as a structurally distinct natural product with a confirmed endoperoxide pharmacophore and a 2.4 μg/mL anti-P. falciparum IC50, positioning it as a viable starting point for semisynthetic optimization or scaffold-hopping campaigns . Its verified stereochemistry facilitates rational design of analogs with improved potency.

Natural Product Method Development and Quality Control Standards

Due to its crystallographically authenticated structure, Hexacyclinol serves as an excellent reference standard for the development and validation of analytical methods (LC-MS, NMR) for complex natural product mixtures, particularly for dereplication of Panus rudis extracts where panepophenanthrin and other congeners co-elute [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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